Amino-bis-PEG3-DBCO

Click Chemistry Bioconjugation ADC Linker

Amino-bis-PEG3-DBCO is a heterobifunctional polyethylene glycol (PEG) linker featuring a primary amine and two dibenzocyclooctyne (DBCO) groups linked through a branched PEG3 backbone. With a molecular weight of 1158.3 g/mol and molecular formula C63H79N7O14, it is classified as a cleavable 3-unit PEG ADC linker, widely utilized in the synthesis of antibody-drug conjugates (ADCs).

Molecular Formula C63H79N7O14
Molecular Weight 1158.3 g/mol
Cat. No. B11927765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino-bis-PEG3-DBCO
Molecular FormulaC63H79N7O14
Molecular Weight1158.3 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64)N
InChIInChI=1S/C63H79N7O14/c64-55(47-83-31-25-60(73)67-29-35-79-39-43-81-41-37-77-33-27-65-58(71)21-23-62(75)69-45-53-13-3-1-9-49(53)17-19-51-11-5-7-15-56(51)69)48-84-32-26-61(74)68-30-36-80-40-44-82-42-38-78-34-28-66-59(72)22-24-63(76)70-46-54-14-4-2-10-50(54)18-20-52-12-6-8-16-57(52)70/h1-16,55H,21-48,64H2,(H,65,71)(H,66,72)(H,67,73)(H,68,74)
InChIKeyIBHGLHHSWOQJHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Amino-bis-PEG3-DBCO: A Cleavable 3-Unit PEG ADC Linker with Dual DBCO Handles for Copper-Free Click Conjugation


Amino-bis-PEG3-DBCO is a heterobifunctional polyethylene glycol (PEG) linker featuring a primary amine and two dibenzocyclooctyne (DBCO) groups linked through a branched PEG3 backbone . With a molecular weight of 1158.3 g/mol and molecular formula C63H79N7O14, it is classified as a cleavable 3-unit PEG ADC linker, widely utilized in the synthesis of antibody-drug conjugates (ADCs) [1]. The DBCO moieties enable strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules without copper catalysts, while the terminal amine provides a handle for further derivatization .

Why Mono-DBCO or Homobifunctional DBCO-PEG Linkers Cannot Replace Amino-bis-PEG3-DBCO in ADC and Bioconjugation Workflows


Substituting Amino-bis-PEG3-DBCO with a mono-DBCO analog (e.g., DBCO-PEG4-amine) or a homobifunctional bis-DBCO linker (e.g., DBCO-PEG4-DBCO) fundamentally alters the conjugation architecture and functional outcomes. Mono-DBCO variants permit only a single SPAAC coupling event, severely limiting payload capacity . Symmetric bis-DBCO linkers, while offering two DBCO handles, lack a third orthogonal reactive group, restricting the ability to create defined heterobifunctional conjugates or to site-specifically attach the linker to an antibody scaffold prior to payload loading . Amino-bis-PEG3-DBCO uniquely combines a primary amine for stable, covalent attachment to carboxyls or activated esters, and two DBCO groups for independent, sequential copper-free click reactions, enabling precise control over stoichiometry and spatial orientation in ADC assembly and other complex bioconjugation applications .

Quantitative Differentiation of Amino-bis-PEG3-DBCO: Comparative Performance Data vs. Analogs


Dual DBCO Functionality Doubles Potential SPAAC Conjugation Sites Compared to Mono-DBCO Linkers

Amino-bis-PEG3-DBCO contains two DBCO groups per molecule, whereas common alternative amine-DBCO linkers such as DBCO-PEG4-amine contain only a single DBCO moiety . This structural distinction provides a stoichiometric advantage: each linker molecule offers two independent copper-free click reaction sites. In contrast, mono-DBCO linkers permit only one azide conjugation event per linker .

Click Chemistry Bioconjugation ADC Linker

Optimized PEG3 Spacer Length Balances Solubility Enhancement and Minimized Steric Hindrance vs. Shorter or Longer PEG Analogs

The PEG3 spacer in Amino-bis-PEG3-DBCO provides a hydrophilic segment that improves aqueous solubility compared to non-PEGylated DBCO linkers. Longer PEG linkers (e.g., PEG4, PEG5, PEG11) increase molecular weight and can introduce greater conformational flexibility, which may affect conjugate stability or pharmacokinetics. The PEG3 length represents an intermediate choice that balances enhanced solubility with minimized structural bulk [1]. The compound's molecular weight (1158.3) and topological polar surface area (257 Ų) are consistent with this design .

PEGylation Solubility Linker Design

Cleavable Linker Architecture Enables Controlled Payload Release; Non-Cleavable Linkers Do Not

Amino-bis-PEG3-DBCO is explicitly described as a 'cleavable' or 'degradable' ADC linker by multiple vendors . This classification contrasts with non-cleavable PEG linkers (e.g., many standard DBCO-PEG derivatives) which remain permanently attached to the antibody, potentially altering its pharmacokinetics and requiring lysosomal degradation of the entire antibody for payload release. Cleavable linkers are designed to release the cytotoxic payload under specific physiological conditions (e.g., lysosomal proteases, reducing environments, or pH changes) [1].

ADC Linker Cleavable Linker Controlled Release

SPAAC Reaction Kinetics of DBCO Exceed Those of DIBO and BCN Cyclooctynes Under Copper-Free Conditions

While no direct kinetic study for Amino-bis-PEG3-DBCO was identified, class-level data demonstrate that DBCO-based reagents exhibit among the fastest reaction kinetics in copper-free SPAAC compared to other strained cycloalkynes such as DIBO and BCN [1][2]. Reported second-order rate constants for DBCO-azide SPAAC reactions fall in the range of ~0.1–1.0 M⁻¹s⁻¹ for benzyl azide and ~1–60 M⁻¹s⁻¹ under optimized aqueous conditions [3]. Commercial vendors explicitly market DBCO derivatives as 'highly efficient, fast-reacting alternatives to fluorescently labeled BCN and DIBO' .

SPAAC Bioorthogonal Chemistry Reaction Kinetics

Optimal Procurement Scenarios for Amino-bis-PEG3-DBCO Based on Differentiated Performance Evidence


ADC Development Requiring Dual Payload Loading with Defined Stoichiometry

Amino-bis-PEG3-DBCO is ideally suited for antibody-drug conjugate (ADC) programs that aim to achieve drug-to-antibody ratios (DAR) > 2 using a single conjugation handle on the antibody. The linker's primary amine allows site-specific attachment to the antibody (e.g., via NHS-ester chemistry or enzymatic conjugation), while its two DBCO groups enable subsequent SPAAC-mediated attachment of two azide-functionalized payload molecules . This contrasts with mono-DBCO linkers (e.g., DBCO-PEG4-amine), which restrict payload capacity to a single cytotoxin per linker . The cleavable nature of the linker further ensures that both payloads can be released intracellularly, maximizing therapeutic index [1].

Construction of Branched Bioconjugates and Multivalent Probes

The heterotrifunctional architecture (amine + two DBCOs) of Amino-bis-PEG3-DBCO makes it a powerful tool for building branched or dendritic bioconjugates. A single biomolecule (e.g., a protein or peptide) can be amine-derivatized with the linker, creating a scaffold that presents two DBCO 'click' handles . These handles can then be independently reacted with distinct azide-functionalized moieties—such as fluorescent dyes, targeting ligands, or PEG chains—to create multifunctional probes with precisely controlled 2:1 stoichiometry. This capability is not achievable with linear heterobifunctional linkers (e.g., Mal-PEG4-DBCO) or symmetric homobifunctional bis-DBCO linkers .

Hydrogel Crosslinking and Biomaterial Functionalization Requiring Spatial Control

In materials science, Amino-bis-PEG3-DBCO can serve as a versatile crosslinker for hydrogel formation or surface functionalization. The amine can be conjugated to a polymer backbone or surface, while the two DBCO groups provide orthogonal, copper-free click reactivity toward azide-modified biomolecules or polymers . The PEG3 spacer confers sufficient hydrophilicity to prevent non-specific protein adsorption, and the fast SPAAC kinetics of DBCO enable rapid gelation or surface patterning under mild, biocompatible conditions . Compared to homobifunctional DBCO-PEG-DBCO crosslinkers, Amino-bis-PEG3-DBCO offers an additional amine handle for anchoring to a solid support before crosslinking, enabling more complex hierarchical assembly .

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